

Deruxtecan 2-hydroxypropanamide for overcoming drug resistance in cancer cells

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Compound of Interest

Compound Name:

Deruxtecan 2hydroxypropanamide

Cat. No.:

B12376373

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Application Notes: Deruxtecan in Overcoming Drug Resistance in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trastuzumab Deruxtecan (T-DXd), commercially known as Enhertu®, is an antibody-drug conjugate (ADC) that has demonstrated significant efficacy in the treatment of various solid tumors, particularly those expressing Human Epidermal Growth Factor Receptor 2 (HER2).[1] [2] The cytotoxic payload of this ADC is Deruxtecan (DXd), a potent topoisomerase I inhibitor. [3][4] A key feature of T-DXd is its high drug-to-antibody ratio of approximately 8, which contributes to its potent anti-tumor activity.[4] These application notes provide an overview of the mechanisms by which T-DXd overcomes drug resistance and detailed protocols for evaluating its efficacy and mechanisms of action in cancer cell lines.

Mechanism of Action

T-DXd is engineered for targeted delivery of its cytotoxic payload, Deruxtecan, to tumor cells. The process begins with the trastuzumab component of the ADC binding to the HER2 receptor on the surface of cancer cells. Following binding, the T-DXd-HER2 complex is internalized by the cell through endocytosis. Once inside the cell, the ADC is trafficked to the lysosomes,

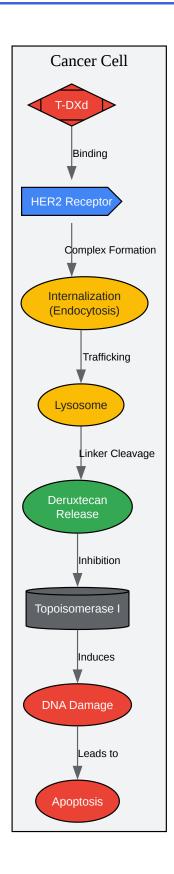






where the cleavable linker is hydrolyzed by lysosomal enzymes, releasing the Deruxtecan payload. The released Deruxtecan, being membrane-permeable, can then diffuse into the nucleus and inhibit topoisomerase I, leading to DNA damage and ultimately apoptosis.[3] Furthermore, this membrane permeability allows Deruxtecan to exert a "bystander effect," killing neighboring tumor cells that may not express HER2.[4]





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Caption: Mechanism of action of Trastuzumab Deruxtecan (T-DXd).



Overcoming Drug Resistance

Several mechanisms of resistance to T-DXd have been identified, and ongoing research is exploring strategies to overcome them.

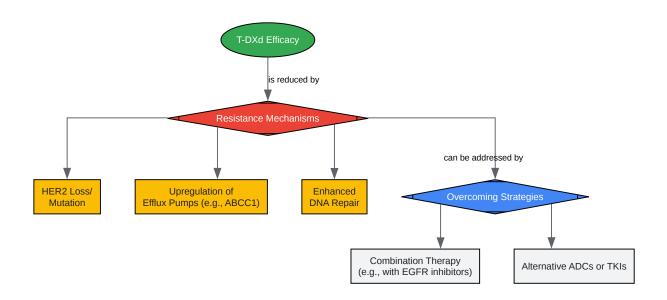
Mechanisms of Resistance:

- Loss or Reduction of HER2 Expression: A significant mechanism of acquired resistance is
 the decrease or complete loss of HER2 expression on the tumor cell surface. This reduction
 in the target antigen leads to decreased internalization of T-DXd and a subsequent increase
 in the drug's IC50 value. In some cases, mutations in the HER2 gene (ERBB2) that affect the
 trastuzumab binding site have also been observed, further contributing to resistance.
- Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC)
 transporters, such as ABCC1, can actively pump Deruxtecan out of the cancer cell, thereby
 reducing its intracellular concentration and cytotoxic effect.[3]
- Alterations in Downstream Signaling and DNA Repair: Enhanced DNA repair pathway
 activity can counteract the DNA damage induced by Deruxtecan, contributing to resistance.
 [3][5] Mutations in genes involved in DNA repair, such as SLX4, have been identified in
 resistant tumors.[6]

Strategies to Overcome Resistance:

- Combination Therapies: Preclinical studies have shown that combining T-DXd with other targeted agents can restore its efficacy. For example, in HER2-low cancers with EGFR overexpression, the addition of an EGFR monoclonal antibody like cetuximab can enhance T-DXd delivery and overcome resistance.[7][8]
- Alternative ADCs: For cells that have developed resistance to the Deruxtecan payload, ADCs with different cytotoxic agents may still be effective.[9] For instance, T-DXd resistant cells that retain HER2 expression may remain sensitive to HER2 tyrosine kinase inhibitors.[9]





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Caption: Mechanisms of resistance to T-DXd and strategies to overcome them.

Data Presentation

The following tables summarize quantitative data from preclinical studies on T-DXd resistance.

Table 1: IC50 Values of T-DXd in Sensitive and Resistant Cancer Cell Lines



Cell Line Model	Condition	IC50 (Concentration)	Fold Increase in IC50	Reference
Breast Cancer Cells	Normal HER2 Expression	Not specified	-	[10]
Breast Cancer Cells	Reduced HER2 Expression	Not specified	700-fold	[10]
HER2 Amplified Gastric Cancer (YCC-33)	Parental	Not specified	-	[11]
HER2 Amplified Gastric Cancer (YCC-33TR)	Trastuzumab Resistant	Not specified	(Sensitive to T-DXd)	[11]
HER2 Amplified Gastric Cancer (YCC-38)	Parental	Not specified	-	[11]
HER2 Amplified Gastric Cancer (YCC-38TR)	Trastuzumab Resistant	Not specified	(Sensitive to T-DXd)	[11]
HER2 Amplified Gastric Cancer (NCI-N87)	Parental	Not specified	-	[11]
HER2 Amplified Gastric Cancer (NCI-N87TR)	Trastuzumab Resistant	Not specified	(Sensitive to T-DXd)	[11]
HER2 Amplified Gastric Cancer (SNU-216)	Parental	Not specified	-	[11]
HER2 Amplified Gastric Cancer (SNU-216TR)	Trastuzumab Resistant	Not specified	(Sensitive to T- DXd)	[11]



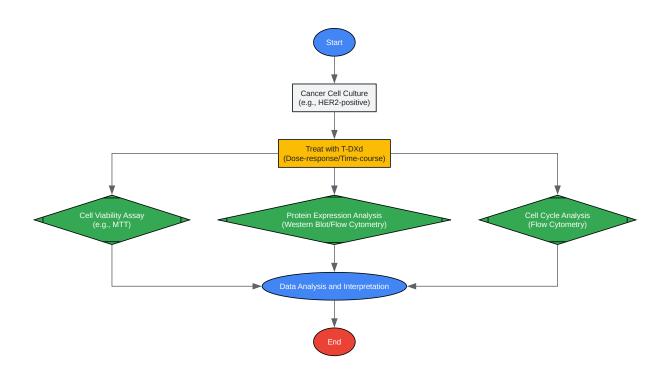
Table 2: Changes in Protein Expression and T-DXd Internalization in Resistant Models

Cell Line Model	Parameter Measured	Change in Resistant vs. Sensitive Cells	Reference
Breast Cancer Cells	HER2 Surface Levels	83.5% reduction	[10]
Breast Cancer Cells	T-DXd Internalization	215-fold reduction	[10]
Trastuzumab Resistant Gastric Cancer	pHER2 Expression	Increased	[11]
Trastuzumab Resistant Gastric Cancer	HER2 Expression	Decreased but still high	[11]
T-DXd Resistant NSCLC Model	Topoisomerase I Expression	Loss of expression	[9]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of Deruxtecan and T-DXd are provided below.





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